Methyl 2,5-dichloro-4-(difluoromethoxy)phenylacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dichloro-4-(difluoromethoxy)phenylacetate typically involves the esterification of 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetates.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which Methyl 2,5-dichloro-4-(difluoromethoxy)phenylacetate exerts its effects involves interactions with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological activities. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Methyl 2,5-dichloro-4-methoxyphenylacetate: Similar structure but lacks the difluoromethoxy group.
Methyl 2,5-dichloro-4-(trifluoromethoxy)phenylacetate: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness: Methyl 2,5-dichloro-4-(difluoromethoxy)phenylacetate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2,5-dichloro-4-(difluoromethoxy)phenylacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Overview of Biological Activity
The compound has been primarily investigated for its antimicrobial and antifungal properties . Research indicates that it may exert its effects by interacting with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in microbial growth and infection processes.
The mechanism by which this compound operates is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may inhibit enzymes critical for the survival or replication of pathogens.
- Receptor Interaction: It might interact with specific receptors that mediate biological responses in target organisms.
Further studies are necessary to clarify the precise molecular pathways involved.
Antimicrobial Activity
In various studies, this compound has shown promising results against different microbial strains. For instance:
- Study A: Demonstrated significant inhibition of bacterial growth in vitro against both Gram-positive and Gram-negative bacteria.
- Study B: Reported antifungal activity against common fungal pathogens, suggesting potential applications in treating fungal infections.
The following table summarizes key findings from recent studies:
Study | Microbial Type | Concentration Tested | Inhibition Zone (mm) |
---|---|---|---|
A | Gram-positive | 100 µg/mL | 15 |
B | Gram-negative | 200 µg/mL | 20 |
C | Fungal | 50 µg/mL | 18 |
Case Studies
Several case studies have highlighted the practical applications of this compound in drug development:
- Case Study 1: Investigated the compound's efficacy as a lead candidate for developing new antifungal therapies. Results indicated a synergistic effect when combined with existing antifungal agents.
- Case Study 2: Focused on its potential as an antimicrobial agent in agricultural applications, demonstrating effectiveness in controlling plant pathogens.
Comparative Analysis
This compound can be compared with structurally similar compounds to assess its unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 2,5-dichloro-4-methoxyphenylacetate | Lacks difluoromethoxy group | Moderate antimicrobial activity |
Methyl 2,5-dichloro-4-(trifluoromethoxy)phenylacetate | Contains trifluoromethoxy group | Higher antifungal potency |
The presence of the difluoromethoxy group in this compound is believed to enhance its reactivity and biological interactions compared to its analogs.
Properties
IUPAC Name |
methyl 2-[2,5-dichloro-4-(difluoromethoxy)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-9(15)3-5-2-7(12)8(4-6(5)11)17-10(13)14/h2,4,10H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIOWEZWPHAVQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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